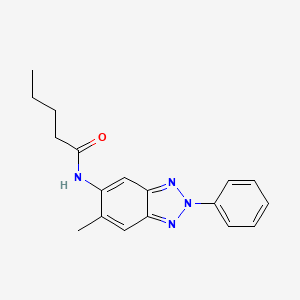

![molecular formula C18H24ClNO3 B4617747 1-(4-methoxyphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B4617747.png)

1-(4-methoxyphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride

Overview

Description

Synthesis Analysis

The compound is synthesized through various chemical reactions, employing strategies such as structural hybridization and novel synthetic routes to enhance its uterine relaxant activity, as demonstrated by Viswanathan et al. (2005). Their work outlines the synthesis of racemic compounds with significant bioactivity, using principles that could potentially apply to the synthesis of 1-(4-methoxyphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride (Viswanathan, Kodgule, & Chaudhari, 2005).

Molecular Structure Analysis

Ajibade and Andrew (2021) reported on the molecular structures of related compounds, showcasing the importance of intermolecular hydrogen bonding and the stability provided by secondary intermolecular interactions. Their research into Schiff bases reduction routes provides insight into the structural considerations relevant to our compound of interest (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

Parikh and Oneto (1956) explored the chemical behavior and reactions of a closely related compound, detailing how the reaction solvent influences nitrosation and the formation of β-substituted-amino α-oximinopropiophenones. This research underscores the complex chemical behavior and reactivity of compounds within this class (Parikh & Oneto, 1956).

Physical Properties Analysis

The physical properties of compounds similar to 1-(4-methoxyphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride are crucial for understanding their solubility, stability, and formulation potential. Studies by Shetty and Nelson (1988) on the asymmetric synthesis and absolute configuration of related compounds provide valuable data on their physical characteristics and how these influence biological activity (Shetty & Nelson, 1988).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are essential for the compound's application and efficacy. Brown, Denman, and O'donnell (1971) detailed the ring closure reactions and auto-oxidation susceptibility of related compounds, providing insights into the chemical properties that could affect the stability and reactivity of 1-(4-methoxyphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride (Brown, Denman, & O'donnell, 1971).

Scientific Research Applications

Novel Synthesis and Characterization

One study detailed an innovative approach for the synthesis and characterization of photosensitive phosphorus-based polymers containing α,β-unsaturated ketones in the main chain, using related compounds as monomers. This research highlights the potential of such compounds in creating materials with unique properties, such as photosensitivity, which could be crucial for advanced material science applications (Kaniappan & Murugavel, 2005).

Pharmacological Profiles and Applications

Another investigation examined the pharmacology of a related compound, identifying it as the active form of a novel 5-HT2A receptor antagonist. This compound demonstrated significant potential in inhibiting platelet aggregation, suggesting its use in treating cardiovascular diseases. The study emphasizes the compound's potent and selective activity, underscoring its therapeutic potential (Ogawa et al., 2002).

Material Science and Chemical Engineering

In material science, the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including a related compound, was explored. This modification aims to enhance the hydrogels' properties, such as thermal stability and biological activity, potentially extending their application in medical fields (Aly & El-Mohdy, 2015).

Chemical Properties and Reactions

A detailed study on the synthesis and reactions of a structurally related compound explored its potential in forming new materials and chemical intermediates. This research not only sheds light on the compound's chemical behavior but also opens up possibilities for its application in synthesizing novel organic compounds with specific functionalities (Pimenova et al., 2003).

Corrosion Inhibition

Research into corrosion control of mild steel using a related compound in hydrochloric acid medium demonstrated the compound's effectiveness as a corrosion inhibitor. This study suggests the compound's potential application in industrial settings to protect metal surfaces, highlighting its practical value beyond pharmaceuticals (Bentiss et al., 2009).

properties

IUPAC Name |

1-(4-methoxyphenoxy)-3-(1-phenylethylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3.ClH/c1-14(15-6-4-3-5-7-15)19-12-16(20)13-22-18-10-8-17(21-2)9-11-18;/h3-11,14,16,19-20H,12-13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWVIZYTLVRDCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC(COC2=CC=C(C=C2)OC)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cycloheptyl-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4617664.png)

![1-[(4-butylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4617668.png)

![1-(2,6-dimethylphenyl)-5-[1-(1-pyrrolidinyl)cyclohexyl]-1H-tetrazole](/img/structure/B4617685.png)

![N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4617693.png)

![4-methyl-N-phenyl-2-({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)-1,3-thiazole-5-carboxamide](/img/structure/B4617704.png)

![2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-ethylacetamide](/img/structure/B4617712.png)

![N-[1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-[(2-chlorophenoxy)methyl]-2-furamide](/img/structure/B4617731.png)

![1'-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4617743.png)

![N-{1-[(isopropylamino)carbonyl]-2-[5-(3-nitrophenyl)-2-furyl]vinyl}-4-methoxybenzamide](/img/structure/B4617748.png)

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-isopropyl-3-isoxazolecarboxamide](/img/structure/B4617760.png)